Propane-13C3

Description

Significance of Carbon Isotopologues in Scientific Inquiry

Carbon, the cornerstone of organic chemistry and life, exists primarily as two stable isotopes: the highly abundant carbon-12 (¹²C) and the much rarer carbon-13 (¹³C), which accounts for approximately 1.1% of all carbon atoms. nih.gov A third isotope, carbon-14 (B1195169) (¹⁴C), is radioactive and is renowned for its use in radiocarbon dating. researchgate.net The subtle difference in mass between ¹²C and ¹³C, due to an extra neutron in the nucleus of the latter, does not alter the chemical properties of the atom but provides a powerful analytical signature. nih.gov This mass difference allows scientists to distinguish between carbon atoms from different sources or to trace the path of specific molecules through a complex system. By enriching a molecule with ¹³C, researchers can follow its journey and transformations using analytical techniques sensitive to mass differences, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Role of ¹³C-Labeled Compounds in Advancing Mechanistic Understanding

The introduction of ¹³C atoms into a molecule creates a labeled compound that acts as a tracer. researchgate.netbiorxiv.org When this labeled compound is introduced into a chemical reaction or a biological system, its fate can be monitored. This allows for the unambiguous determination of reaction pathways, the identification of intermediates, and the quantification of metabolic fluxes. nih.gov For instance, by analyzing the distribution of ¹³C in the products of a reaction that started with a ¹³C-labeled reactant, chemists can deduce the specific bonds that were broken and formed. This level of detail is crucial for understanding reaction mechanisms, optimizing catalytic processes, and designing new synthetic routes. researchgate.net

Historical Context of Stable Isotope Tracer Development

The concept of using isotopes as tracers dates back to the early 20th century with the work of pioneers like Georg de Hevesy, who initially used radioactive isotopes to study chemical and biological processes. researchgate.netsnmjournals.org The discovery and separation of stable isotopes, and the subsequent development of mass spectrometry by figures such as J.J. Thomson and F.W. Aston, laid the groundwork for the use of non-radioactive tracers. nih.govnih.gov Early applications focused on elucidating metabolic pathways in living organisms. Over the decades, the continuous refinement of analytical instrumentation, particularly NMR and mass spectrometry, has dramatically expanded the scope and precision of stable isotope tracer studies, making them a routine yet powerful methodology in modern scientific research. nih.govnih.gov

Overview of Propane-13C3 as a Research Tool

This compound is a propane (B168953) molecule in which all three carbon atoms are the ¹³C isotope. This complete labeling provides a distinct mass signature that makes it an excellent tracer for studying the reactions of propane. Its primary application lies in the field of catalysis, where it is used to investigate the mechanisms of important industrial processes such as propane dehydrogenation, cracking, and aromatization. By using this compound, researchers can track the carbon atoms from the initial propane molecule to the various products, thereby unraveling the complex network of reactions occurring on the catalyst surface. Analytical techniques like ¹³C Magic Angle Spinning Nuclear Magnetic Resonance (MAS NMR) spectroscopy and mass spectrometry are pivotal in these investigations, allowing for the detailed characterization of reaction intermediates and final products.

Detailed Research Findings with this compound

Elucidating Propane Conversion Mechanisms over Zeolite Catalysts

One of the significant applications of ¹³C-labeled propane is in the study of its conversion into more valuable chemicals over zeolite catalysts. A notable study investigated the conversion of propane into butanes over an H-MFI catalyst using Propane-2-¹³C (where only the central carbon atom is labeled). msu.ru The use of ¹³C MAS NMR allowed researchers to monitor the reaction in situ and identify the primary products formed under different conditions.

The study revealed that the reaction pathway is highly dependent on the partial pressure of propane. At high pressures, a bimolecular disproportionation reaction is favored, leading to the formation of ethane (B1197151) and both isomers of butane (B89635) (n-butane and isobutane). msu.ru Conversely, at low pressures, the reaction proceeds through a different mechanism that predominantly yields isobutane. msu.ru These findings are crucial for optimizing the conditions for desired product selectivity.

| Propane Partial Pressure | Primary Labeled Products | Proposed Dominant Mechanism |

|---|---|---|

| High | Ethane, n-Butane, Isobutane | Bimolecular Disproportionation |

| Low | Isobutane | Monomolecular Transformation |

Investigating Propane Aromatization

The conversion of propane to aromatic compounds like benzene, toluene, and xylene is a process of great industrial interest. Gallium-modified ZSM-5 (Ga/ZSM-5) zeolites are effective catalysts for this reaction, but the mechanism is complex. nacatsoc.orgresearchgate.netbohrium.comtandfonline.com While not always explicitly detailed in every study, the use of this compound is a key technique to unravel the intricate reaction network.

By tracing the ¹³C label from propane to the aromatic products and various byproducts, researchers can identify the key intermediates and reaction steps. For example, it can be determined whether propane first dehydrogenates to propene, which then oligomerizes and cyclizes, or if other pathways are involved. The distribution of the ¹³C label in the aromatic ring and its side chains provides direct evidence for the mechanisms of ring formation and alkylation.

| Product | Typical Selectivity (%) |

|---|---|

| Methane (B114726) | 15-25 |

| Ethane/Ethene | 10-20 |

| Propene | 5-15 |

| Butanes/Butenes | 5-10 |

| Benzene | 20-30 |

| Toluene | 15-25 |

| Xylenes | 5-10 |

Site-Specific Carbon Isotope Analysis of Propane

Beyond its use as a tracer in reaction mechanism studies, the natural abundance and distribution of ¹³C within the propane molecule itself can provide valuable information, particularly in geochemistry. Propane has two distinct carbon positions: the two terminal methyl (-CH₃) groups and the central methylene (B1212753) (-CH₂-) group. The relative abundance of ¹³C at these different positions can vary depending on the origin and thermal history of the natural gas. osti.govusgs.gov

Advanced mass spectrometry techniques have been developed to measure the site-specific carbon isotope composition of propane. osti.govusgs.govgoogle.com This analysis can reveal details about the formation processes of natural gas, such as the type of organic matter it was derived from and the temperatures it has been exposed to over geological timescales. For instance, studies have shown that the site-specific carbon isotope structure of propane correlates with increasing thermal maturity. usgs.gov

| Sample Origin | δ¹³C (Terminal Carbons) ‰ | δ¹³C (Central Carbon) ‰ |

|---|---|---|

| Thermogenic Gas (Low Maturity) | -28.5 | -27.0 |

| Thermogenic Gas (High Maturity) | -24.0 | -22.5 |

Note: The values in this table are representative and can vary significantly between different natural gas reservoirs.

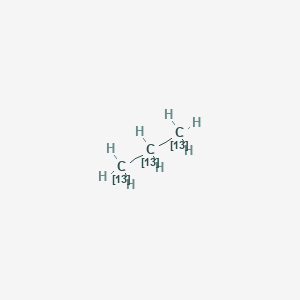

Structure

3D Structure

Properties

IUPAC Name |

(1,2,3-13C3)propane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8/c1-3-2/h3H2,1-2H3/i1+1,2+1,3+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATUOYWHBWRKTHZ-VMIGTVKRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13CH2][13CH3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70487440 | |

| Record name | Propane-13C3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70487440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

47.074 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344239-80-1 | |

| Record name | Propane-13C3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70487440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 344239-80-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Isotopic Characterization of Propane 13c3

Strategies for Carbon-13 Isotopic Enrichment

Biosynthetic Pathways for 13C-Labeled Propane (B168953) Derivatives

Enzymatic Catalysis for Stereospecific Labeling

While direct enzymatic synthesis of propane-13C3 with specific stereochemical control is not widely documented, enzymatic approaches are fundamental in producing isotopically labeled precursors or in performing stereospecific transformations in related compounds. Enzymes offer unparalleled selectivity, which can be harnessed to introduce isotopes at specific molecular positions. Research in biocatalysis demonstrates the potential for enzymes to functionalize hydrocarbons, albeit often indirectly. For instance, microbial oxidation of alkanes by monooxygenases can lead to hydroxylation, a step that could potentially be coupled with isotopic labeling strategies if suitable enzymes and substrates are employed frontiersin.org.

Furthermore, enzymatic pathways are extensively used in the synthesis of complex molecules where isotopic labeling is required for tracing metabolic pathways or reaction mechanisms. For example, enzymes are critical in producing labeled amino acids or diols, which can then serve as building blocks for more complex structures or as direct subjects of isotopic analysis nih.govcortecnet.comresearchgate.netnih.gov. While direct enzymatic routes to this compound are not a primary focus in current literature, the principles of stereospecific enzymatic labeling, as applied to other hydrocarbons or organic molecules, highlight the potential for future development in this area.

Rigorous Verification of Isotopic Purity and Positional Enrichment

Ensuring the isotopic purity and the precise location of the ¹³C atoms within the propane molecule is critical. Several analytical techniques are employed for this rigorous verification.

Isotope Ratio Mass Spectrometry for Bulk and Position-Specific Composition

One prominent method involves online gas chromatography-pyrolysis coupled to IRMS (GC-Py-GC-IRMS) osti.govosti.govresearchgate.netresearchgate.net. In this approach, propane is pyrolyzed at high temperatures (e.g., 800–840 °C) into smaller fragments like methane (B114726) (CH₄) and ethane (B1197151) (C₂H₆). By analyzing the isotopic composition of these fragments, the position-specific isotopic composition of the original propane molecule can be deduced. For example, studies have shown that CH₄ and C₂H₆ fragments are derived entirely from the terminal carbons of propane, while C₂H₄ and C₃H₆ fragments originate from both terminal and central positions researchgate.net. This allows for the calculation of position-specific δ¹³C values and site-preference (SP) values, which characterize the intramolecular ¹³C distribution osti.govresearchgate.netresearchgate.net. While GC-Py-GC-IRMS offers versatility and requires small sample sizes, its accuracy depends on careful calibration and understanding of pyrolysis-induced isotope fractionation osti.gov.

Another method for position-specific analysis involves enzymatic or chemical degradation followed by IRMS analysis caltech.eduresearchgate.net. This approach selectively breaks down the molecule into fragments whose isotopic composition can then be measured.

Fundamental Principles of Isotopic Tracing with Propane 13c3

Theoretical Basis of Carbon-13 Tracer Incorporation

The fundamental principle behind using Propane-13C3 as a tracer lies in its ability to introduce a distinct isotopic signature into the metabolic system. When cells or organisms are supplied with this compound, the labeled carbon atoms are incorporated into various metabolites through enzymatic reactions. By analyzing the distribution of ¹³C in these downstream metabolites, it is possible to reconstruct the metabolic pathways through which the propane (B168953) was processed.

The incorporation of ¹³C from this compound into metabolites is governed by the stoichiometry and kinetics of the enzymatic reactions involved. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques used to detect and quantify the ¹³C labeling patterns in metabolites. frontiersin.org These patterns, often referred to as mass isotopomer distributions (MIDs), provide a wealth of information about the relative activities of different metabolic pathways. nih.gov For instance, the specific arrangement of ¹³C atoms in a metabolite can reveal the sequence of reactions that led to its formation.

Stoichiometric Network Models in Metabolic Systems

Stoichiometric network models are mathematical representations of the metabolic network of a cell, encompassing all known biochemical reactions and their stoichiometries. These models provide a framework for analyzing the flow of metabolites through the network and are essential for interpreting data from isotopic tracer experiments.

In the context of this compound, a stoichiometric model would include the reactions involved in propane metabolism, such as initial oxidation steps and subsequent incorporation of the three-carbon backbone into central metabolic pathways. The model would define the atom transitions for each reaction, tracking the fate of each of the three ¹³C atoms from this compound as it is converted into other molecules. While detailed stoichiometric models for propane metabolism in various organisms are not as extensively developed as those for central carbon metabolism, the principles of their construction and application remain the same. These models are crucial for connecting the measured isotopic labeling patterns in metabolites back to the underlying metabolic fluxes.

Application of Metabolic Flux Analysis (MFA) Principles

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell. nih.gov ¹³C-MFA, which utilizes ¹³C-labeled tracers like this compound, is considered the gold standard for obtaining accurate and detailed flux maps. nih.gov

Steady-State ¹³C-MFA assumes that the metabolic system is in a steady state, meaning that the concentrations of intracellular metabolites and the metabolic fluxes are constant over time. frontiersin.org In a steady-state experiment using this compound, the tracer is supplied until the isotopic labeling of intracellular metabolites reaches a steady state. The measured MIDs of these metabolites are then used in conjunction with a stoichiometric model to calculate the metabolic fluxes. While powerful, achieving isotopic steady state can be time-consuming, especially in organisms with slow growth rates. springernature.com

Dynamic ¹³C-MFA , on the other hand, analyzes the transient isotopic labeling patterns of metabolites before they reach a steady state. vanderbilt.edu This approach can provide more information about the system and may be more suitable for studying dynamic metabolic processes. However, it is experimentally and computationally more demanding than steady-state MFA.

Kinetic Isotope Effects (KIEs) in this compound Transformations

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org The study of KIEs provides valuable insights into reaction mechanisms, particularly the nature of the transition state and the rate-determining step. wikipedia.org For this compound, the substitution of ¹²C with ¹³C can lead to measurable KIEs in its biochemical transformations.

The magnitude of the KIE is related to the change in bonding to the isotopic atom in the transition state of the rate-determining step. A primary KIE is observed when a bond to the isotopic atom is broken or formed in the rate-determining step, while a secondary KIE occurs when the bonding to the isotopic atom is not directly involved but its environment changes.

In the context of propane metabolism, the initial C-H bond activation is often a critical step. By comparing the reaction rates of unlabeled propane with that of this compound, or by analyzing the intramolecular distribution of ¹³C in the products (position-specific isotope analysis), one can infer the nature of this activation step. For example, a significant KIE would suggest that C-H bond cleavage is part of the rate-determining step.

Recent studies have utilized position-specific isotope analysis of propane to understand its formation and degradation mechanisms. For instance, the anaerobic bacterial oxidation of propane shows a significant ¹³C enrichment at the central carbon position, indicating that the activation of the C-H bond at this position is a key step in the process. pnas.org In contrast, thermogenic formation of propane exhibits a different intramolecular isotopic signature. pnas.org

Below is a table summarizing research findings on the position-specific carbon isotope distribution in propane under different conditions, which provides insights into the kinetic isotope effects at the terminal versus central carbon positions.

| Study Context | Observation | Implication for KIE |

| Anaerobic Bacterial Oxidation | Pronounced ¹³C enrichment in the central position of propane. pnas.org | Suggests a significant primary KIE for C-H bond activation at the central carbon, making it a rate-limiting step in this biotransformation. |

| Thermogenic Generation at Early Maturation | Heavier δ¹³C values at the terminal position compared to the central position. bohrium.com | Indicates that the cleavage to form i-propyl radicals (affecting the central carbon's isotopic composition) has a different kinetic isotope effect than the cleavage to form n-propyl radicals (affecting the terminal carbons). bohrium.com |

| Propane Pyrolysis | Measurable isotope fractionation at both bulk and position-specific levels. osti.gov | The different isotopic fractionation for the formation of various fragments (e.g., CH₄ from terminal carbons, C₂H₄ from both) allows for the calculation of position-specific KIEs. researchgate.net |

These findings, while not always starting with fully labeled this compound, provide a strong basis for understanding the kinetic isotope effects that would be at play during the transformation of this specific isotopologue. The differential reactivity of the central versus terminal carbon atoms is a key piece of information that can be leveraged to understand reaction mechanisms in detail.

Position-Specific Isotopic Fractionation Phenomena

Position-specific isotopic fractionation in propane refers to the differential enrichment or depletion of the heavy carbon isotope, ¹³C, at the central (CH₂) versus the terminal (CH₃) positions within the molecule. This phenomenon is primarily driven by the kinetic isotope effect (KIE), where chemical or biological processes discriminate between light (¹²C) and heavy (¹³C) isotopes. Because bonds involving the heavier ¹³C isotope have a higher bond energy, they are generally broken more slowly than bonds involving ¹²C. usgs.gov Consequently, the specific atomic position targeted by a reaction mechanism becomes a critical factor in the resulting intramolecular isotopic distribution. This principle is a powerful tool for elucidating the origins, formation pathways, and degradation mechanisms of propane in various environments. nih.govresearchgate.net

Research Findings in Microbial Oxidation

One of the most distinct examples of position-specific fractionation is observed during the anaerobic microbial oxidation of propane. nih.govpnas.org Studies involving sulfate-reducing bacteria, such as Desulfosarcina sp. strain BuS5, have demonstrated a significant kinetic isotope effect that varies dramatically between the carbon positions. pnas.org These microorganisms activate propane by generating an alkyl radical, which then reacts with fumarate. pnas.org Research shows this activation occurs preferentially at the central carbon atom. pnas.org

This mechanistic preference leads to a pronounced ¹³C enrichment in the central position of the residual, unconsumed propane, while the terminal positions are only slightly affected. pnas.org The fractionation factor (ε), which quantifies the magnitude of the isotopic effect, is an order of magnitude higher for the central position compared to the terminal positions. pnas.org This strong intramolecular isotopic signature is a clear indicator of anaerobic biodegradation, a process that is otherwise difficult to detect and quantify in natural gas reservoirs. nih.govpnas.org

Table 1: Isotopic Fractionation Factors in Anaerobic Propane Oxidation by Desulfosarcina sp. strain BuS5

| Parameter | Fractionation Factor (ε) in ‰ |

|---|---|

| Bulk Propane (ε_bulk) | 12.8 ± 0.8 |

| Terminal Position (ε_terminal) | 2.8 ± 0.2 |

| Central Position (ε_central) | 33 ± 2 |

Calculations based on these fractionation factors indicate that the initial enzymatic attack happens at the central position approximately 85% of the time. pnas.org This finding contrasts sharply with fractionation patterns from thermogenic processes, providing a robust method for distinguishing biogenic from abiogenic gas alteration. pnas.org

Research Findings in Thermal Degradation (Pyrolysis)

Significant position-specific fractionation also occurs during the thermal cracking (pyrolysis) of propane. This process is relevant to understanding the thermal history of natural gases and is also a key component of certain analytical techniques, such as gas chromatography-pyrolysis-isotope ratio mass spectrometry (GC-Py-IRMS). osti.gov

During pyrolysis, large but reproducible carbon isotope fractionations are observed at both the terminal and central carbon positions. osti.gov However, unlike microbial oxidation, thermal cracking can enrich ¹³C at both positions, with experimental results showing varied fractionation magnitudes depending on the analytical system and conditions like temperature and flow rate. osti.gov For instance, studies calibrating GC-Py-IRMS systems reported distinct fractionation factors for the central and terminal carbons. osti.gov

Table 2: Position-Specific Carbon Isotope Fractionation of Propane During Pyrolysis

| Position | Range of Isotope Fractionation (‰) |

|---|---|

| Terminal Carbon | 2.7 - 3.5 |

| Central Carbon | 4.8 - 6.4 |

Further pyrolysis experiments conducted between 415–465 °C showed that with increasing propane consumption, the remaining propane becomes enriched in ¹³C, with δ¹³C values increasing by up to 8.8‰ at the terminal positions and 8.3‰ at the central position. bohrium.comresearchgate.net The patterns of site-specific isotopic enrichment during thermal maturation are complex and can be correlated with the type of organic precursor (e.g., kerogen, oil) and the extent of thermal stress the gas has undergone. usgs.gov These distinct isotopic signatures are valuable for diagnosing the origin and degradation history of natural gases in sedimentary basins. bohrium.comresearchgate.net

Advanced Analytical Methodologies for Propane 13c3 Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for investigating the structural and dynamic properties of molecules. For isotopically labeled compounds like Propane-13C3, NMR provides detailed insights into the carbon skeleton and the interactions between nuclei.

13C-NMR for Structural Elucidation and Isotopic Patterns

Carbon-13 NMR (¹³C-NMR) spectroscopy is a primary technique for determining the carbon framework of organic molecules. In a standard propane (B168953) molecule, the three carbon atoms exist in two different chemical environments: the two terminal methyl (CH₃) carbons are equivalent, and the central methylene (B1212753) (CH₂) carbon is unique. docbrown.info This results in a ¹³C-NMR spectrum with two distinct signals. docbrown.info

For this compound, where all three carbon atoms are the ¹³C isotope, the spectrum still displays two signals corresponding to the two non-equivalent carbon positions. However, the complete labeling significantly enhances signal intensity compared to natural abundance propane (which contains only ~1.1% ¹³C) and, more importantly, enables the direct observation of ¹³C-¹³C spin-spin coupling, providing unambiguous proof of the carbon-carbon connectivity. orgchemboulder.com The chemical shifts of the carbon atoms are influenced by their local electronic environment. Gas-phase measurements, which represent "unperturbed" values, provide a fundamental basis for these shifts. rsc.org

| Carbon Position | Chemical Environment | Typical Chemical Shift (ppm) referenced to TMS |

|---|---|---|

| C1 (Terminal) | CH₃ | ~16.2 |

| C2 (Central) | CH₂ | ~16.8 |

Note: Chemical shifts can vary slightly based on solvent and experimental conditions. The values are based on data for standard propane.

Detection of Spin-Spin Coupling in ¹³C-Labeled Metabolites

Spin-spin coupling, or J-coupling, is the interaction between nuclear spins that are connected through chemical bonds. In natural abundance ¹³C-NMR, the probability of two ¹³C atoms being adjacent is extremely low, so ¹³C-¹³C coupling is generally not observed. orgchemboulder.com However, in fully labeled this compound, these couplings are readily detected and provide valuable structural information. huji.ac.il

The one-bond coupling constant (¹JCC) between the central and terminal carbons in the propane backbone is a direct measure of the interaction through the C-C single bond. huji.ac.il In a proton-decoupled ¹³C-NMR spectrum of this compound:

The signal for the central carbon (C2) is split into a triplet by its two equivalent neighboring ¹³C atoms (the two terminal carbons).

The signal for the terminal carbons (C1) is split into a doublet by the single adjacent central ¹³C atom.

This splitting pattern provides definitive confirmation of the molecular structure. In addition to carbon-carbon coupling, coupling between carbon and hydrogen atoms (JCH) is also a key feature, with typical one-bond (¹JCH) values for sp³ hybridized carbons ranging from 115 to 140 Hz. cdnsciencepub.comrubingroup.org

| Coupling Type | Description | Typical Value (Hz) |

|---|---|---|

| ¹J(C-C) | One-bond coupling between adjacent sp³ carbons | 35 - 45 |

| ¹J(¹³C₁,H) | One-bond coupling in the methyl group | 124.4 |

| ¹J(¹³C₂,H) | One-bond coupling in the methylene group | 125.4 |

| ²J(¹³C₁,H) | Two-bond coupling (C-C-H) | -4.25 |

| ³J(¹³C,H) | Three-bond coupling (C-C-C-H) | 5.80 |

Source: Data compiled from multiple research articles. huji.ac.ilcdnsciencepub.com

Solid-State NMR Applications in Condensed Phases

While NMR is commonly performed on liquid samples, solid-state NMR (ssNMR) provides critical information on molecules in non-solution states, such as powders, amorphous solids, or molecules adsorbed onto surfaces. emory.edu In solids, anisotropic (orientation-dependent) interactions broaden NMR signals significantly. emory.edu The technique of magic-angle spinning (MAS), where the sample is spun at a high frequency at an angle of 54.74° relative to the magnetic field, is used to average these interactions and achieve high-resolution spectra. emory.edu

For this compound, ssNMR is particularly useful for studying its behavior in heterogeneous catalysis. Research has employed in situ solid-state ¹³C MAS NMR to investigate the reactions of labeled propane adsorbed on a sulfated zirconia (SZA) catalyst. acs.org This methodology allowed for the direct observation of an intramolecular ¹³C scrambling, indicating a skeletal rearrangement process occurring on the catalyst surface even at mild temperatures (30−102 °C). acs.org Such studies are crucial for understanding reaction mechanisms in condensed phases. acs.org

In Situ NMR for Real-Time Reaction Monitoring

In situ NMR allows researchers to monitor chemical reactions as they occur within the NMR spectrometer, providing real-time kinetic and mechanistic data. iastate.edu This is achieved by collecting a series of spectra over the course of the reaction. iastate.edu The primary requirements are that the reaction is not too fast for the NMR acquisition time and that the signals of interest have a sufficient signal-to-noise ratio after a small number of scans. iastate.edu

The use of this compound is highly advantageous for in situ studies due to the strong signal from the ¹³C nuclei. A key example is the previously mentioned study of propane on a solid acid catalyst, which used in situ ¹³C MAS NMR to monitor the kinetics of ¹³C scrambling. acs.org By tracking the changes in the NMR signals over time at various temperatures, researchers could elucidate competitive reaction pathways and estimate activation energies for different processes, such as hydride migration and protonated cyclopropane (B1198618) formation. acs.org This demonstrates the power of in situ NMR with isotopically labeled compounds to provide detailed insight into complex reaction networks. acs.org

Mass Spectrometry (MS) Platforms

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotope Abundance

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. ucalgary.ca It is highly effective for analyzing volatile compounds like propane. In the context of this compound, GC-MS is used to confirm the molecular weight and assess the isotopic purity of the compound. The mass spectrum would show a molecular ion peak at a mass corresponding to the fully ¹³C-labeled molecule.

More advanced techniques, such as Gas Chromatography-Pyrolysis-Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-Py-GC-IRMS), have been developed to determine the position-specific isotope abundance in propane. osti.govsysydz.net In this method, propane is first isolated by GC, then broken down into smaller fragments like methane (B114726) and ethane (B1197151) via pyrolysis. sysydz.net These fragments are separated by a second GC column and analyzed by an isotope ratio mass spectrometer. osti.gov By measuring the isotopic composition of these fragments, the abundance of ¹³C at the central versus terminal positions of the original propane molecule can be calculated. usgs.gov While often used to measure subtle natural variations, this technique can be applied to a this compound sample to verify that all carbon positions are fully and correctly labeled. osti.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Analytes

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for the analysis of non-volatile metabolites derived from the microbial metabolism of this compound. While propane itself is a volatile compound, its metabolic breakdown products are often polar, non-volatile molecules that are not amenable to gas chromatography. LC-MS is adept at separating and identifying these compounds from complex biological matrices.

In a typical workflow, microbial cultures are incubated with this compound as the sole carbon source. Following incubation, the cells and the surrounding medium are processed to extract metabolites. These extracts are then injected into an LC system, where compounds are separated based on their physicochemical properties, such as polarity. The separated analytes are then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for their identification and quantification. The incorporation of ¹³C from this compound into various metabolites can be traced by the corresponding mass shifts in the mass spectra. High-resolution mass spectrometry, often coupled with LC, can further aid in the determination of the elemental composition of unknown metabolites.

Table 1: Application of LC-MS in this compound Metabolite Analysis

| Analytical Step | Description | Key Information Obtained |

|---|---|---|

| Sample Preparation | Extraction of metabolites from microbial cultures grown on this compound. | Isolation of non-volatile metabolic intermediates and end-products. |

| Liquid Chromatography | Separation of metabolites based on properties like polarity using a chromatographic column. | Resolution of individual compounds from a complex mixture. |

| Mass Spectrometry | Ionization of separated metabolites and detection based on mass-to-charge ratio. | Identification and quantification of metabolites incorporating ¹³C. |

| Data Analysis | Comparison of mass spectra from ¹³C-labeled and unlabeled samples. | Elucidation of metabolic pathways and carbon flow from propane. |

Isotope Ratio Mass Spectrometry (IRMS) for High-Precision ¹³C/¹²C Ratios

In a typical IRMS analysis of propane, the gas sample is first purified and then combusted to carbon dioxide (CO₂). The resulting CO₂ is then introduced into the mass spectrometer, where the ion beams of the different isotopic masses of CO₂ (e.g., ¹²C¹⁶O₂, ¹³C¹⁶O₂) are measured simultaneously by multiple detectors. The ratio of these ion beams provides a very precise measurement of the ¹³C/¹²C ratio of the original propane sample. This high precision is essential for studies that aim to quantify small isotopic fractionations associated with metabolic or environmental processes.

High-Resolution Molecular Mass Spectrometry for Intramolecular Isotopic Distributions

High-resolution molecular mass spectrometry offers a powerful method for determining the intramolecular distribution of isotopes within the propane molecule. Unlike bulk isotopic analysis, this technique can distinguish between different isotopologues of propane (molecules with the same chemical formula but different isotopic compositions).

This method involves the direct measurement of the mass of intact propane molecules and their fragment ions with very high mass accuracy. By analyzing the relative abundances of different isotopologues, researchers can gain insights into the position of the ¹³C atoms within the propane molecule. For example, it is possible to distinguish between propane molecules with ¹³C at the terminal (CH₃) positions and those with ¹³C at the central (CH₂) position. This information is invaluable for understanding the mechanisms of propane formation and degradation.

Coupled Pyrolysis-GC-IRMS for Position-Specific Carbon Isotope Analysis of Propane

Coupled pyrolysis-gas chromatography-isotope ratio mass spectrometry (Py-GC-IRMS) is a specialized technique used to determine the position-specific carbon isotope composition of propane. This method provides detailed information about the distribution of ¹³C at the central and terminal carbon positions within the propane molecule.

The process begins with the injection of a propane sample into a gas chromatograph (GC) for purification. The purified propane is then directed into a high-temperature pyrolysis reactor, where it is fragmented into smaller molecules, such as methane and ethene. These fragments are then separated by a second GC column and introduced into an isotope ratio mass spectrometer for isotopic analysis. By analyzing the isotopic composition of the fragments, the original position-specific isotopic composition of the propane molecule can be reconstructed. Research has shown that large carbon isotope fractionations can occur during pyrolysis, making it necessary to calibrate each Py-GC-IRMS system with standards of known position-specific isotopic composition to ensure accuracy. springernature.com

Integrated Stable Isotope Probing (SIP) Methodologies

Stable Isotope Probing (SIP) is a powerful molecular technique that utilizes substrates enriched with a stable isotope, such as this compound, to trace the flow of carbon into the biomass of microorganisms in a complex environmental sample. This allows researchers to identify the specific microbes that are actively metabolizing the labeled substrate.

DNA-SIP, RNA-SIP, and Protein-SIP for Microbial Community Studies

DNA-Stable Isotope Probing (DNA-SIP): In DNA-SIP, an environmental sample is incubated with this compound. nih.gov Microorganisms that consume the propane will incorporate the ¹³C into their DNA. nih.gov The "heavy" ¹³C-labeled DNA can then be separated from the "light" ¹²C-unlabeled DNA by density gradient ultracentrifugation. youtube.com Subsequent sequencing of the ¹³C-DNA allows for the identification of the propane-utilizing organisms. nih.gov This technique has been successfully used to identify novel propane-oxidizing bacteria in marine hydrocarbon seeps. nih.govnih.gov

RNA-Stable Isotope Probing (RNA-SIP): RNA-SIP is similar to DNA-SIP but targets RNA, which is a more direct indicator of metabolic activity due to its shorter turnover time compared to DNA. nih.govspringernature.com By analyzing the ¹³C-labeled RNA, researchers can identify the microorganisms that are actively transcribing genes related to propane metabolism at the time of sampling. nih.govspringernature.com This method enhances the detection of active community members. nih.gov

Protein-Stable Isotope Probing (Protein-SIP): Protein-SIP focuses on the incorporation of ¹³C into proteins, the functional molecules of the cell. nih.govnih.govmdpi.com By identifying ¹³C-labeled proteins using mass spectrometry, researchers can directly link metabolic function (propane degradation) to specific microorganisms. nih.govnih.govmdpi.com Protein-SIP can be highly sensitive and allows for the quantification of metabolic activity. mdpi.com

Table 2: Comparison of SIP Techniques for this compound Research

| Technique | Biomarker Targeted | Key Advantage | Research Application with this compound |

|---|---|---|---|

| DNA-SIP | DNA | Provides genomic information of active microbes. youtube.com | Identification of novel propane-oxidizing bacteria in environmental samples. nih.govnih.gov |

| RNA-SIP | RNA | Reflects immediate metabolic activity and gene expression. nih.govspringernature.com | Pinpointing actively metabolizing propane degraders at a specific time point. nih.gov |

| Protein-SIP | Proteins | Directly links function to phylogeny and can quantify activity. nih.govnih.govmdpi.com | Characterizing the functional proteins and metabolic pathways of propane utilization. nih.govnih.govmdpi.com |

Coupling SIP with Metagenomics, Metatranscriptomics, and Metaproteomics

The integration of SIP with "omics" technologies provides a comprehensive view of the functional potential and activity of microbial communities involved in this compound metabolism.

SIP-Metagenomics: By sequencing the ¹³C-labeled DNA obtained from DNA-SIP, researchers can assemble metagenome-assembled genomes (MAGs) of the propane-degrading organisms. nih.govfrontiersin.org This provides a genomic blueprint of these microbes, revealing their complete metabolic pathways and functional gene repertoires. nih.gov This approach has been used to identify key metabolic genes in organisms that consume ¹³C-labeled substrates. nih.gov

SIP-Metatranscriptomics: Coupling RNA-SIP with metatranscriptomics involves sequencing the ¹³C-labeled mRNA from a microbial community. nih.gov This reveals which genes related to propane metabolism are being actively expressed, providing a snapshot of the community's transcriptional response to the availability of propane. researchgate.net

SIP-Metaproteomics: This powerful combination involves the analysis of ¹³C-labeled proteins from a Protein-SIP experiment using high-throughput proteomics. nih.govmdpi.com This approach identifies the specific proteins (enzymes) that are being synthesized and are active in propane degradation, directly linking the metabolic function to the organisms producing them. nih.govmdpi.com This has been used to characterize the expressed functions of microorganisms in complex soil communities. nih.gov

Applications of Propane 13c3 in Mechanistic Biological and Environmental Systems

Elucidation of Metabolic Pathways in Microorganisms and Plants

The precise tracking capabilities of 13C-labeled propane (B168953) derivatives are invaluable for dissecting metabolic processes within microorganisms and plants. By introducing a labeled substrate, scientists can follow carbon flow, identify key intermediates, and quantify metabolic fluxes.

Microbial Metabolic Flux Analysis with 13C-Labeled Propane Derivatives

13C-labeled propane and its derivatives are instrumental in microbial metabolic flux analysis, enabling the quantification of carbon flow through cellular metabolic networks. Studies have utilized these labeled compounds to identify the primary metabolic pathways utilized by microorganisms for hydrocarbon degradation. For instance, research involving 13C-labeled propane and butane (B89635), coupled with Halogen In Situ Hybridization-Secondary Ion Mass Spectroscopy (HISH-SIMS), has demonstrated substantial 13C assimilation by dominant microbial phylotypes responsible for propane degradation vaam.de. In contrast, accompanying bacteria incorporated negligible amounts of 13C, suggesting the transfer of labeled metabolites from the primary degraders. This technique allows for the direct visualization and quantification of substrate assimilation by specific microbial populations within complex communities, providing insights into their metabolic roles and contributions to hydrocarbon turnover vaam.descience.govcaltech.edu.

Carbon Flow Tracing in Complex Microbial Ecosystems

In complex microbial ecosystems, understanding how carbon is partitioned and transferred is crucial. 13C-labeled propane serves as a tracer to map these carbon flows, revealing the metabolic activity and interactions within diverse communities. For example, in marine hydrocarbon seeps, stable isotope probing (SIP) with 13C-labeled methane (B114726), ethane (B1197151), or propane has identified specific bacterial lineages, including unclassified Gammaproteobacteria, that actively oxidize these gaseous hydrocarbons science.govcaltech.eduscience.gov. These studies confirm the incorporation of 13C into microbial fatty acids and DNA, providing direct evidence of hydrocarbon assimilation and identifying novel microbial participants in these processes science.govcaltech.eduscience.gov. Such investigations highlight the role of specific bacterial groups, like Colwellia, in utilizing labeled propane and ethane, even to a lesser extent methane, underscoring their contribution to hydrocarbon degradation in environments like the Deepwater Horizon oil spill plume frontiersin.org.

Investigation of Specific Enzyme Activities and Substrate Utilization

13C-labeled propane is a critical tool for investigating the activity of specific enzymes involved in hydrocarbon metabolism and understanding substrate utilization efficiency. For instance, studies on propane transformation on zinc-modified zeolites have utilized 13C-labeled propane (propane-1-13C and propane-2-13C) to monitor the formation of intermediates like π-complexes of propene and σ-allylzinc species using NMR spectroscopy acs.orgresearchgate.netresearchgate.net. These investigations reveal how different catalytic sites, such as isolated Zn2+ cations versus (ZnO)n clusters, influence the efficiency and temperature dependence of propane aromatization and hydrogenolysis, thereby elucidating enzyme-like catalytic mechanisms acs.orgresearchgate.netresearchgate.net. Such studies provide detailed insights into the kinetics of substrate transformation and the specific roles of catalytic centers in activating and breaking down hydrocarbon molecules.

Biogeochemical Cycling Studies

The stable isotope tracer, Propane-13C3, plays a significant role in tracing carbon dynamics within terrestrial and aquatic environments, contributing to a deeper understanding of global biogeochemical cycles.

Tracing Carbon Dynamics in Terrestrial and Aquatic Environments

13C-labeled propane is employed to track the fate of carbon in various environmental compartments, including marine hydrocarbon seeps and terrestrial soils. In marine environments, stable isotope probing with 13C-labeled propane has identified bacterial lineages, such as unclassified Gammaproteobacteria, that actively oxidize gaseous hydrocarbons, contributing to carbon cycling in these unique ecosystems science.govcaltech.eduscience.gov. Studies have confirmed the incorporation of 13C into microbial biomass, demonstrating the direct assimilation of propane by these organisms science.govcaltech.edu. Furthermore, research on anaerobic oxidation of alkanes by sulfate-reducing bacteria has utilized 13C-labeled propane to analyze bulk 13C and 12C abundance in biomass, providing quantitative data on substrate assimilation and microbial activity in deep-sea environments uni-bremen.de. These investigations are crucial for understanding the role of microbial communities in processing hydrocarbon inputs and influencing the global carbon cycle.

Theoretical and Computational Approaches in Propane 13c3 Research

Mathematical Modeling for Metabolic Flux Estimation

Propane-13C3 serves as a crucial tracer in ¹³C Metabolic Flux Analysis (¹³C-MFA), a powerful technique for quantifying in vivo metabolic pathway activity. nih.gov The estimation of metabolic fluxes from isotope labeling data relies on sophisticated mathematical modeling. nih.gov

Development of Stoichiometric and Isotopic Models

The foundation of ¹³C-MFA is the creation of a comprehensive model that includes both the stoichiometry of the metabolic network and the isotopic labeling transformations. nih.gov A stoichiometric model is represented by a matrix that describes the network of intracellular biochemical reactions, defining the relationships between metabolites and reactions. nih.gov

Isotopic models are then layered onto this stoichiometric framework to predict the distribution of ¹³C labels throughout the metabolic network for a given set of metabolic fluxes. nih.gov These models account for the transfer of carbon atoms from substrates like this compound to various metabolic intermediates. The same compound will be distinguished based on the number and position of ¹³C atoms incorporated into the molecule. nih.gov Different types of isotopic models, such as those based on isotopomers or cumomers, can be used to characterize the labeling system from different perspectives. nih.gov

Table 1: Key Components of Stoichiometric and Isotopic Models for this compound Tracer Analysis

| Model Component | Description | Relevance to this compound |

| Stoichiometric Matrix (S) | A matrix representing the metabolic reaction network, where rows correspond to metabolites and columns to reactions. | Defines the possible pathways through which the ¹³C label from this compound can be distributed. |

| Flux Vector (v) | A vector containing the rates of all reactions in the network. | The primary output of ¹³C-MFA, representing the in vivo reaction rates. |

| Isotope Labeling Model (ILM) | A mathematical description of how the ¹³C label is transferred between metabolites in each reaction. | Simulates the propagation of the ¹³C label from this compound through the metabolic network. |

| Isotopomer Distribution Vector (IDV) | A vector representing the fractional abundance of each isotopomer of a metabolite. | The experimentally measured data that is compared to the model predictions. |

Optimization Algorithms for Flux Determination

The estimation of metabolic fluxes involves solving an optimization problem where the objective is to minimize the difference between experimentally measured isotope labeling patterns and those predicted by the mathematical model. nih.govnih.gov This is typically achieved by adjusting the flux values within the model until the best fit is obtained. nih.gov

Various optimization algorithms are employed for this purpose. Genetic algorithms, for example, can be used to search through a large space of possible flux distributions to find the optimal solution that minimizes the confidence intervals of the estimated fluxes. nih.govnih.gov These algorithms simulate measurements for different tracer combinations and re-estimate fluxes to identify the most statistically significant values. nih.gov The choice of algorithm can significantly impact the accuracy and efficiency of flux determination. nih.gov

Table 2: Comparison of Optimization Algorithms in Metabolic Flux Analysis

| Algorithm Type | Principle of Operation | Application in ¹³C-MFA |

| Gradient-based methods | Utilize the gradient of the objective function to find the minimum. | Efficient for well-behaved, convex optimization problems. |

| Genetic Algorithms | An evolutionary approach that mimics natural selection to find optimal solutions. | Useful for exploring large and complex solution spaces and avoiding local minima. nih.govnih.gov |

| Simulated Annealing | A probabilistic technique that mimics the annealing process in metallurgy to find the global optimum. | Can escape local optima by accepting solutions that are not strictly better. |

Computational Chemistry for Reaction Mechanism Elucidation

Computational chemistry provides powerful tools for investigating the reaction mechanisms involving this compound at a molecular level. These methods offer insights that complement experimental studies.

Density Functional Theory (DFT) Calculations for Molecular Interactions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netmdpi.com In the context of this compound, DFT calculations can be employed to study its adsorption on catalyst surfaces and to elucidate the mechanisms of its chemical reactions. researchgate.netresearchgate.net For instance, DFT has been used to investigate the gas-phase reactions of transition metal oxides with propane (B168953), identifying stable complexes and examining reaction pathways involving C-H and C-C bond activations. researchgate.net These calculations can determine the geometries and energies of all stationary points in a reaction, providing a detailed understanding of the molecular interactions. researchgate.net

Table 3: Applications of DFT in this compound Research

| Application | Information Obtained | Significance |

| Adsorption on Catalysts | Adsorption energies, preferred binding sites, and changes in molecular geometry upon adsorption. researchgate.net | Understanding catalyst-substrate interactions is crucial for designing more efficient catalytic processes. |

| Reaction Pathway Analysis | Transition state structures, activation energy barriers, and reaction enthalpies for different elementary steps. researchgate.net | Elucidates the detailed mechanism of reactions involving this compound, such as dehydrogenation and oxidation. researchgate.netresearchgate.net |

| Spectroscopic Property Prediction | Theoretical prediction of NMR chemical shifts and other spectroscopic parameters. | Aids in the interpretation of experimental spectroscopic data for reaction intermediates and products. |

Simulation of Isotopic Fractionation Factors

Isotopic fractionation refers to the partitioning of isotopes between two substances or two phases of the same substance. In chemical reactions, kinetic isotope effects (KIEs) arise from the different reaction rates of molecules containing different isotopes. Computational simulations are used to predict these isotopic fractionation factors, which are essential for interpreting the results of this compound tracer studies. researchgate.net

These simulations can model position-specific carbon isotopologue fractionation, providing insights into how isotopic compositions at different molecular positions change during a reaction. researchgate.net This is particularly important for understanding the thermal degradation of propane and for distinguishing between different reaction pathways. researchgate.netosti.gov Theoretical modeling of the cracking of larger hydrocarbons can also be used to predict the isotopic signatures of the resulting propane. researchgate.net

Table 4: Isotopic Fractionation in Propane Pyrolysis

| Isotope Effect | Description | Method of Investigation |

| Bulk Isotope Fractionation | The overall change in the ¹³C/¹²C ratio of the propane molecule during a reaction. osti.gov | Measured experimentally and can be compared with theoretical predictions. |

| Position-Specific Isotope Fractionation | The differential fractionation at the central and terminal carbon positions of the propane molecule. researchgate.netosti.gov | Can be determined using techniques like isotopic NMR and GC-pyrolysis-GC-IRMS, and modeled computationally. researchgate.netosti.gov |

| Kinetic Isotope Effect (KIE) | The ratio of the rate constant for the reaction of the ¹²C-containing molecule to that of the ¹³C-containing molecule. | Can be calculated using computational chemistry methods to understand reaction mechanisms. |

Data Interpretation and Visualization of 13C Isotope Tracing Data

The data generated from ¹³C isotope tracing experiments with this compound requires careful interpretation and effective visualization to extract meaningful biological insights.

Direct interpretation of ¹³C labeling patterns, often referred to as ¹³C tracer analysis, can provide qualitative information on relative pathway activities and nutrient contributions to metabolite production. nih.gov The labeling pattern is typically represented as a mass distribution vector (MDV), which describes the fractional abundance of each isotopologue of a metabolite. nih.gov By analyzing the MDVs of key metabolites, researchers can infer shifts in metabolic pathways. nih.gov For example, changes in the labeling of tricarboxylic acid (TCA) cycle intermediates can indicate alterations in anaplerotic and cataplerotic fluxes.

For more quantitative analysis, the experimental data is integrated with the mathematical models described in section 6.1. The results of these analyses are often complex, and effective visualization is crucial for their interpretation. Pathway-based visualization tools can be used to map the estimated fluxes onto metabolic network diagrams, providing a clear and intuitive representation of the metabolic state. mdpi.com These visualizations can highlight changes in metabolic fluxes between different experimental conditions, facilitating the identification of key regulatory nodes and metabolic bottlenecks.

Table 5: Methods for Interpretation and Visualization of ¹³C Isotope Tracing Data

| Method | Description | Output |

| Mass Isotopomer Distribution (MID) Analysis | Analysis of the mass distribution vectors of metabolites to determine the fractional abundance of each isotopologue. nih.gov | Qualitative insights into pathway activities and nutrient contributions. nih.gov |

| Flux Map Visualization | Graphical representation of metabolic fluxes on a network diagram, with reaction rates often indicated by the thickness or color of the arrows. mdpi.com | An intuitive overview of the global metabolic state and changes in flux distribution. |

| Confidence Interval Analysis | Statistical analysis to determine the precision of the estimated metabolic fluxes. | Quantitative assessment of the reliability of the flux estimates. |

| Sensitivity Analysis | A method to determine how sensitive the model outputs (e.g., fluxes) are to changes in the input parameters (e.g., experimental measurements). | Identification of the most critical measurements for accurate flux determination. |

Methodological Considerations and Future Directions

Challenges in Quantitative 13C-MFA and Isotope Analysis

Quantitative 13C Metabolic Flux Analysis (13C-MFA) is a cornerstone technique for elucidating metabolic pathways. However, its accuracy is contingent on overcoming several analytical hurdles.

Achieving high precision and accuracy in determining the position of 13C labels within a molecule is paramount for resolving metabolic fluxes. Position-specific isotope analysis (PSIA) provides detailed insights into the intramolecular distribution of isotopes, which is a direct reflection of the biochemical pathways a molecule has traversed. nih.govwikipedia.org Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and various mass spectrometry (MS) methods are central to these measurements.

NMR spectroscopy, particularly 13C-NMR, offers a powerful, non-destructive method to directly quantify the abundance of 13C at each carbon position within a molecule. springernature.com Recent advancements in NMR hardware have significantly improved the sensitivity of these methods. springernature.com However, challenges remain, especially when dealing with complex mixtures or low-abundance metabolites. rsc.org

Mass spectrometry, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is another critical tool. High-resolution mass spectrometers, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS and Orbitrap, can accurately measure the mass isotopomer distributions of metabolites, which can then be used to infer positional labeling. acs.orgacs.orgnih.gov The precision of these measurements can be exceptionally high, with isotope ratios for fragments determined with an average precision of SD(δ13C) < 0.3‰ in some applications. nih.gov

Table 1: Comparison of Analytical Techniques for Position-Specific Isotope Analysis

| Technique | Advantages | Challenges | Typical Precision |

|---|---|---|---|

| 13C NMR Spectroscopy | Non-destructive, direct positional information. springernature.com | Lower sensitivity, requires larger sample amounts. acs.org | < 1‰ for irm-13C NMR. |

| GC-MS | High sensitivity and chromatographic resolution. | Potential for isotopic fractionation during derivatization. | SD(δ13C) < 0.3‰ for fragments. nih.gov |

| LC-MS/MS | Suitable for a wide range of compounds, high throughput. | Complex fragmentation patterns can complicate analysis. | High precision and accuracy with high-resolution instruments. acs.org |

| FT-ICR MS | Ultra-high mass resolution and accuracy. acs.org | Higher cost and complexity. | Enables fine isotopic structure analysis. |

Isotopic fractionation, the alteration of isotopic ratios due to differences in the atomic mass of isotopes during physical or chemical processes, can introduce significant errors in 13C-MFA. radiocarbon.com This can occur during natural biochemical processes and, critically, during sample preparation and analysis. radiocarbon.comrug.nl For instance, the transfer of gases in a vacuum system or incomplete chemical reactions can favor lighter isotopes, skewing the measured 13C enrichment. radiocarbon.com

To mitigate these effects, rigorous protocols are essential. This includes ensuring complete conversion of samples from one form to another (e.g., solid to gas) to prevent laboratory-induced fractionation. radiocarbon.com Furthermore, correction factors, often derived by measuring the ratio of 13C to 12C using an ordinary mass spectrometer, are applied to normalize the data. radiocarbon.com Calibration procedures using isotopic standards are also crucial to account for any pyrolysis-induced isotopic fractionation. nih.gov

In complex biological systems, such as microbial communities or co-cultures, the exchange of metabolites (cross-feeding or syntrophy) presents a significant challenge for 13C-MFA. mit.edu One organism may consume metabolites produced by another, complicating the tracing of carbon from the initial labeled substrate. mit.eduembopress.org

To address this, innovative 13C-MFA approaches have been developed for co-culture systems. These methods allow for the simultaneous determination of metabolic flux distributions in multiple species without the need for physical separation. researchgate.net By analyzing the isotopic labeling of the total biomass, these models can estimate not only the intracellular fluxes for each species but also the rates of metabolite exchange between them. researchgate.netnih.govresearchgate.net For example, a co-culture 13C-MFA approach was successfully used to identify two distinct E. coli populations on an agar (B569324) plate, one producing acetate (B1210297) and another consuming it. nih.gov

Advancements in Instrumentation for 13C-Labeled Compound Analysis

Recent advancements in analytical instrumentation have been pivotal in enhancing the capabilities of 13C tracing studies. High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), has become a powerful tool for metabolomics. acs.orgfrontiersin.org Techniques like Isotopic Ratio Outlier Analysis (IROA) utilize samples labeled with different percentages of 13C to distinguish biological signals from artifacts and accurately determine the number of carbon atoms in a molecule. frontiersin.org

Ultra-Performance Liquid Chromatography Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (UPLC-FTICR-MS) is another advanced platform that offers solutions to common problems in untargeted LC-MS-based metabolomics, such as discriminating biological from non-biological signals and improving compound annotation. acs.orgresearchgate.net

In the realm of NMR spectroscopy, the development of specialized 13C probes allows for the efficient collection of 13C data even at natural abundance. frontiersin.org For isotopically labeled samples, experiments like INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment) can provide direct 13C–13C spectroscopic correlations, offering extensive information about the carbon framework of compounds in a mixture. nih.gov

Integration of Multi-Omics Data with 13C Tracing for Systems-Level Understanding

To gain a holistic view of cellular physiology, it is increasingly necessary to integrate data from various "omics" platforms. nih.govnih.gov Fluxomics, the study of metabolic fluxes, provides a direct readout of the physiological state of cells and serves as an extension of transcriptomics and proteomics. frontiersin.org Integrating 13C-MFA data with genomics, transcriptomics, and proteomics allows for a more comprehensive, systems-level understanding of how metabolic networks are regulated and respond to perturbations. nih.govgriffith.edu.ausemanticscholar.org

For instance, combining proteomic and metabolomic data with genome-scale metabolic models can lead to more accurate predictions of metabolic flux distributions. nih.govresearchgate.net This integrated approach can reveal how changes at the gene and protein level translate into functional changes in metabolic pathways. mdpi.com Various computational tools and modeling frameworks are being developed to facilitate this integration, enabling researchers to build more predictive models of cellular behavior. nih.govwiley-vch.de

Potential for Novel Applications of Propane-13C3 in Emerging Research Fields

While this compound is a valuable tracer in metabolic research, its applications can extend to other emerging scientific domains. The unique properties of stable isotope-labeled compounds make them indispensable tools for a wide range of applications. symeres.comisotope.com

Environmental and Agrochemical Research: In environmental science, stable isotopes are used to trace nutrient cycling in ecosystems and study microbial activity. silantes.com this compound could be used to track the fate of propane (B168953) and related C3 compounds in the environment, providing insights into their biodegradation pathways and impact on microbial communities. Similarly, in agrochemical research, 13C-labeled compounds help trace the persistence and environmental fate of pesticides and fertilizers. symeres.com

Materials Science and Catalysis: Isotopic labeling is a powerful technique for elucidating reaction mechanisms and kinetics. symeres.comx-chemrx.com this compound could be employed in studies of catalysis, for example, to understand the mechanisms of propane dehydrogenation or oxidation, which are important industrial processes.

Astrochemistry and Planetary Science: The isotopic composition of simple organic molecules in meteorites and planetary atmospheres provides clues about their origin and the chemical processes occurring in space. This compound could serve as a standard or be used in laboratory simulations to study isotopic fractionation in extraterrestrial environments.

Breath Analysis for Diagnostics: The analysis of 13CO2 in exhaled breath after administration of a 13C-labeled substrate is a non-invasive diagnostic tool. While not a direct application of this compound, the methodologies developed for 13C breath tests could be adapted for specific diagnostic purposes where a C3 substrate is relevant. nih.gov

The continued development of analytical technologies and the increasing need for detailed mechanistic information across various scientific disciplines will undoubtedly lead to new and innovative applications for this compound.

Q & A

Q. How can Propane-13C3 be synthesized with isotopic purity suitable for tracer studies?

Methodological Answer: this compound synthesis typically involves catalytic hydrogenation of 13C-labeled precursors (e.g., propene-13C3) under controlled conditions. To ensure isotopic purity (>99% 13C), use gas chromatography-mass spectrometry (GC-MS) for intermediate verification. Optimize reaction parameters (temperature, pressure, catalyst type) to minimize isotopic scrambling. Post-synthesis, employ cryogenic distillation or molecular sieves to remove unreacted precursors and impurities .

Q. What spectroscopic techniques are most effective for identifying and quantifying this compound in complex mixtures?

Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy, particularly 13C-NMR, is critical for structural confirmation. For quantification in mixtures, isotope-ratio mass spectrometry (IRMS) coupled with gas chromatography (GC-IRMS) provides high sensitivity and specificity. Calibrate instruments using certified 13C3-propane standards to mitigate baseline drift and matrix effects .

Q. How should researchers handle this compound storage to prevent isotopic contamination or degradation?

Methodological Answer: Store this compound in passivated stainless steel cylinders under inert gas (argon or nitrogen) to minimize adsorption. Regularly validate storage integrity via headspace analysis using GC-MS. Avoid prolonged exposure to high temperatures (>40°C) or reactive surfaces (e.g., copper), which may catalyze isotopic exchange .

Advanced Research Questions

Q. How can experimental designs using this compound address contradictions in metabolic pathway studies?

Methodological Answer: Discrepancies in labeling patterns may arise from isotopic dilution or enzymatic side reactions. Design time-resolved experiments with pulse-chase labeling of this compound in model organisms. Use kinetic modeling (e.g., isotopomer spectral analysis) to differentiate between competing pathways. Cross-validate results with 2H/13C dual-labeling studies to isolate pathway-specific fluxes .

Q. What strategies optimize the use of this compound in atmospheric chemistry simulations with conflicting kinetic data?

Methodological Answer: Conflicting kinetic data often stem from variations in reaction chamber conditions (pressure, humidity). Standardize experiments using a flow reactor with tunable UV photolysis and FTIR detection. Compare results against computational models (e.g., density functional theory) to reconcile discrepancies. Validate simulations with field data from controlled-release this compound experiments .

Q. How can this compound be integrated into advanced tracer studies to resolve ambiguities in carbon flux analysis?

Methodological Answer: Combine position-specific 13C labeling (e.g., terminal vs. central carbons) with metabolic flux analysis (MFA). Use high-resolution mass spectrometry (HRMS) to track isotopomer distributions in intracellular metabolites. Apply statistical deconvolution algorithms to distinguish between parallel pathways (e.g., glycolysis vs. pentose phosphate pathway) and address flux ambiguities .

Data Analysis and Reproducibility

Q. What statistical frameworks are recommended for analyzing isotopic enrichment data from this compound experiments?

Methodological Answer: Use Bayesian hierarchical models to account for batch effects and instrument variability. Normalize raw data using internal standards (e.g., 13C-glucose spikes) and apply correction factors for natural isotope abundance. Open-source tools like IsoCor or Metran automate isotopomer correction and uncertainty propagation .

Q. How can researchers ensure reproducibility in this compound studies when protocols vary across labs?

Methodological Answer: Adopt the "tracer equivalence" framework by reporting molar activity (Bq/mmol) and isotopic purity in all datasets. Publish raw NMR/IRMS spectra in supplementary materials using platforms like Zenodo. Collaborate on interlaboratory round-robin studies to harmonize protocols and validate cross-platform reproducibility .

Literature and Citation Practices

Q. What criteria should guide the selection of primary literature for this compound applications in novel research?

Methodological Answer: Prioritize studies with transparent experimental protocols, raw data availability, and validation via orthogonal methods (e.g., NMR + MS). Avoid citing reviews or non-peer-reviewed sources (e.g., ). Use citation management tools (Zotero, EndNote) to track foundational papers on isotopic tracer theory and recent applications in Analytical Chemistry or Journal of Labelled Compounds .

Q. How should researchers address gaps in this compound literature when proposing new methodologies?

Methodological Answer: Conduct a systematic review using databases like SciFinder or Reaxys, filtering for "13C3-propane" and "isotopic tracer." Identify understudied applications (e.g., soil microbiome studies) and propose hypotheses grounded in analogous systems (e.g., methane-13C1 metabolism). Justify novelty by contrasting with prior work in the discussion section .

Tables for Reference

Table 1: Comparison of Analytical Techniques for this compound

| Technique | Sensitivity (ppm) | Isotopic Specificity | Key Limitations |

|---|---|---|---|

| GC-IRMS | 0.1 | High | Requires derivatization |

| 13C-NMR | 10 | Moderate | Long acquisition times |

| FTIR | 50 | Low | Interference from H2O |

Table 2: Common Pitfalls in this compound Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.